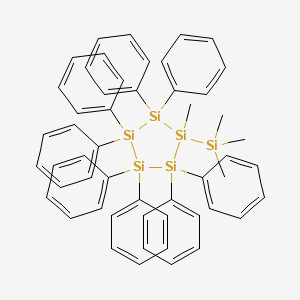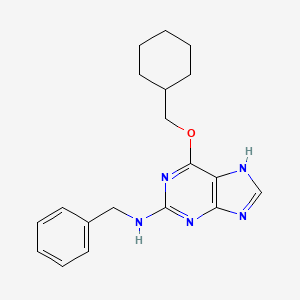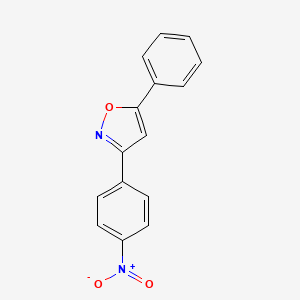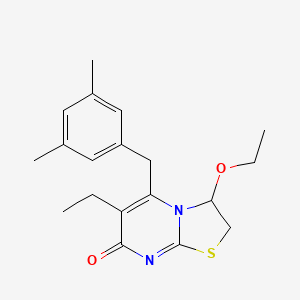
3-Acridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acridinol, also known as acridin-3-ol, is an organic compound with the molecular formula C13H9NO. It is a derivative of acridine, characterized by the presence of a hydroxyl group at the third position of the acridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Acridinol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroquinoline-3-carbaldehyde with (acetylmethylene)triphenylphosphorane. This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to laboratory synthesis, with adjustments for efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acridinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of acridine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridinone derivatives, while reduction can produce various reduced acridine compounds .
Applications De Recherche Scientifique
3-Acridinol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-acridinol involves its ability to intercalate with DNA, disrupting the normal function of nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to cell death in certain microorganisms and cancer cells. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Acridinone: An oxidized form of acridine, often used in similar applications as this compound.
Hydroacridines: Reduced forms of acridine, which have different chemical properties and applications compared to this compound.
Uniqueness of this compound: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions with DNA and other biomolecules, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
7132-70-9 |
|---|---|
Formule moléculaire |
C13H9NO |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
acridin-3-ol |
InChI |
InChI=1S/C13H9NO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14-13(10)8-11/h1-8,15H |
Clé InChI |
PCQLWQDFGQKOAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)




![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)



![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)

